N-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3-phenylpropanamide -

N-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3-phenylpropanamide

Catalog Number: EVT-4734332
CAS Number:
Molecular Formula: C24H21N3OS2
Molecular Weight: 431.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Ethyl 3-[N-[4-[4-[amino[(ethoxycarbonyl)imino]methyl]phenyl]-1,3-thiazol-2-yl]-N-[1-[(ethoxycarbonyl)methyl]piperid-4-yl]amino]propionate (SR 121787)

Compound Description: This compound is a new antiaggregating agent that generates the corresponding diacid SR 121566 in vivo, a non-peptide fibrinogen receptor (GpIIb-IIIa) antagonist. SR 121787 inhibits ADP-induced aggregation of human and baboon platelets.

Relevance: While not directly sharing the same core structure, SR 121787 belongs to the thiazole class of compounds, similar to N-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3-phenylpropanamide. Both compounds demonstrate biological activity, with SR 121787 acting as an anti-aggregating agent and the target compound's potential biological activity remaining to be explored.

N-(6-Substituted-1,3-benzothiazol-2-yl)-4-phenyl-1,3-thiazol-2(3H)-imine

Compound Description: This series of compounds, synthesized from 1-(1,3-benzothiazol-2-yl)thiourea derivatives and 2-bromoacetophenone, demonstrated cytotoxicity against various cancer cell lines, particularly compound 2b, which contains a phenolic segment.

Relevance: This series of compounds shares the benzothiazole and thiazole core structures with N-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3-phenylpropanamide. The presence of the phenolic segment in the active compound 2b suggests a potential structure-activity relationship that might be relevant for the target compound.

5-amino-4-[2-(6-bromo-1,3-benzothiazol-2-yl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one (BTZP)

Compound Description: This compound is a precursor for a series of N-Mannich bases that exhibit antimicrobial, antioxidant, and cytotoxic activities. Notably, compounds with electron-donating groups on the phenyl ring showed significant antibacterial activity, while those with electron-withdrawing groups displayed moderate antifungal activity.

Relevance: BTZP shares the benzothiazole moiety with N-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3-phenylpropanamide. The diverse biological activities of its derivatives underscore the potential for the target compound to exhibit similar or related pharmacological properties.

Compound Description: This compound is a thiazole derivative whose crystal structure reveals interesting features like N—H⋯S and C—H⋯O hydrogen bonds and π–π stacking interactions.

Relevance: This compound, despite differences in substituents, belongs to the thiazole class of compounds, just like N-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3-phenylpropanamide. This structural similarity suggests a potential for the target compound to exhibit comparable structural features and possibly engage in similar intermolecular interactions.

8-substituted-4-(2/4-substituted phenyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-thiones

Compound Description: This series of compounds exhibited anticonvulsant and analgesic activity in mice, with some compounds showing complete protection against seizures. Notably, they did not show signs of neurotoxicity or hepatotoxicity.

Relevance: This series shares the benzothiazole core structure with N-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3-phenylpropanamide. The promising anticonvulsant and analgesic activities of these compounds, coupled with their lack of toxicity, highlight the potential for the target compound to possess valuable therapeutic properties.

N-[(5-substituted-1,3,4-oxadiazol-2-yl)methyl]-4-phenyl-1,3-thiazol-2-amine

Compound Description: This series of novel thiazole-1,3,4-oxadiazole hybrid analogs were synthesized and screened for in vitro antibacterial activity. Some compounds, particularly APTOM-4e, showed significant activity against Gram-negative bacteria.

Relevance: This series, while featuring an oxadiazole ring, shares the thiazole moiety with N-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3-phenylpropanamide. The promising antibacterial activity of these analogs, especially against Gram-negative bacteria, suggests a potential for the target compound to possess antibacterial properties as well.

2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-N-[2-(substituted phenyl/furan-2-yl)-4-oxo-1,3-thiazolidin-3-yl]nicotinamides

Compound Description: This series of compounds, derived from nicotinic acid, 2-amino-6-methylbenzothiazole, and 4-thiazolidinones, demonstrated promising in vitro antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungal species.

Relevance: This series features the benzothiazole moiety, present in N-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3-phenylpropanamide. Their broad-spectrum antimicrobial activity further emphasizes the potential of the target compound as a potential antimicrobial agent.

Properties

Product Name

N-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3-phenylpropanamide

IUPAC Name

N-[[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamothioyl]-3-phenylpropanamide

Molecular Formula

C24H21N3OS2

Molecular Weight

431.6 g/mol

InChI

InChI=1S/C24H21N3OS2/c1-16-7-13-20-21(15-16)30-23(26-20)18-9-11-19(12-10-18)25-24(29)27-22(28)14-8-17-5-3-2-4-6-17/h2-7,9-13,15H,8,14H2,1H3,(H2,25,27,28,29)

InChI Key

ROYDDYZCZDGISU-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=S)NC(=O)CCC4=CC=CC=C4

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=S)NC(=O)CCC4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.